REACTION_CXSMILES
|
[CH:1]1([C:4](=O)[CH2:5][C:6]([CH:8]2[CH2:10][CH2:9]2)=O)[CH2:3][CH2:2]1.O.[NH2:13][NH2:14].O.CCOC(C)=O>C(O)C>[CH:1]1([C:4]2[CH:5]=[C:6]([CH:8]3[CH2:10][CH2:9]3)[NH:14][N:13]=2)[CH2:3][CH2:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)C1CC1)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
H2O AcOEt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CCOC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NNC(=C1)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |